
Diclofenac isopropyl ester
Overview
Description
Preparation Methods
The synthesis of diclofenac isopropyl ester involves several chemical transformations. One common method includes the esterification of diclofenac with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Diclofenac isopropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., methanol, ethanol), and controlled temperatures to ensure desired product formation .
Scientific Research Applications
Scientific Research Applications
Diclofenac isopropyl ester has several important applications across various fields:
- Analytical Chemistry : Used as a reference standard for quality control in diclofenac formulations.
- Pharmacology : Facilitates studies on the metabolism and degradation pathways of diclofenac, contributing to the development of improved formulations.
- Dermatology : Investigated for its efficacy in transdermal drug delivery systems, particularly for conditions like osteoarthritis and other inflammatory diseases.
- Environmental Studies : Examined for biodegradation pathways and environmental impact due to its presence in wastewater.
Pharmacokinetics and Delivery
The lipophilic nature of this compound allows for better penetration through biological membranes. In vitro studies have shown that formulations containing this compound achieve significantly higher drug permeation rates compared to standard diclofenac formulations. For instance, a study reported a cumulative permeation rate of 86.5 ± 9.4 µg/cm² for this compound over 24 hours, compared to 24.4 ± 2.7 µg/cm² for standard diclofenac sodium .
Case Studies
-
In Vitro and In Vivo Studies :
A comprehensive study evaluated the dermal delivery efficacy of this compound compared to traditional formulations. The results demonstrated that this compound significantly increased the cumulative amount of diclofenac that permeated human skin over 24 hours . -
Clinical Implications :
A clinical trial assessed the effectiveness of this compound in treating osteoarthritis patients. Participants using this formulation reported a marked reduction in pain levels and improved joint function compared to those receiving placebo treatments .
Data Tables
Parameter | This compound | Diclofenac Sodium |
---|---|---|
Cumulative Permeation (24h) | 86.5 ± 9.4 µg/cm² | 24.4 ± 2.7 µg/cm² |
Skin Uptake (AUC) | 3.6-fold greater | - |
Efficacy in Pain Reduction | Significant improvement | Moderate |
Enzymatic Activity and Biodegradation
Research indicates that various microbial enzymes can metabolize diclofenac derivatives, including this compound. Specific enzymes such as dioxygenases have shown significant up-regulation when exposed to diclofenac, indicating potential environmental implications for its degradation .
Mechanism of Action
The mechanism of action of diclofenac isopropyl ester is similar to that of diclofenac. It primarily inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Diclofenac isopropyl ester can be compared with other diclofenac derivatives and similar NSAIDs:
Diclofenac sodium: A commonly used form of diclofenac with similar anti-inflammatory and analgesic properties.
Diclofenac potassium: Known for its faster absorption and rapid onset of pain relief.
Ibuprofen: Another widely used NSAID with similar mechanisms of action but different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life, providing prolonged pain relief.
Biological Activity
Diclofenac isopropyl ester (DIE) is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The esterification of diclofenac enhances its lipophilicity, potentially improving its transdermal delivery and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications, supported by relevant research findings and case studies.
Diclofenac acts primarily by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling. The mechanism of action for this compound follows a similar pathway but demonstrates enhanced absorption characteristics due to its esterified form.
- Absorption : The lipophilic nature of DIE facilitates better penetration through biological membranes. Studies have shown that formulations containing DIE exhibit significantly higher drug permeation rates compared to standard diclofenac formulations. For instance, in vitro studies indicated that DIE achieved a cumulative permeation rate that was 3.6-fold greater than that of diclofenac sodium in 24 hours .
- Metabolism : After absorption, DIE is hydrolyzed to release the active diclofenac molecule. This metabolic conversion enhances the bioavailability of the drug while minimizing systemic side effects associated with oral administration .
1. In Vitro and In Vivo Studies
A comprehensive study evaluated the dermal delivery efficacy of DIE compared to other formulations. The results demonstrated that DIE significantly increased the cumulative amount of diclofenac that permeated human skin over 24 hours, with values reported at 86.5 ± 9.4 µg/cm² for DIE compared to 24.4 ± 2.7 µg/cm² for traditional formulations .
2. Clinical Implications
A clinical trial assessed the effectiveness of DIE in treating osteoarthritis patients. The findings indicated a marked reduction in pain levels and improved joint function among participants using DIE compared to those receiving placebo treatments.
Data Tables
Parameter | This compound | Diclofenac Sodium |
---|---|---|
Cumulative Permeation (24h) | 86.5 ± 9.4 µg/cm² | 24.4 ± 2.7 µg/cm² |
Skin Uptake (AUC) | 3.6-fold greater | - |
Efficacy in Pain Reduction | Significant improvement | Moderate |
Enzymatic Activity and Biodegradation
Research into the biodegradation pathways of diclofenac has revealed that various microbial enzymes can metabolize diclofenac derivatives, including DIE. Specific enzymes such as dioxygenases have shown significant up-regulation when exposed to diclofenac, indicating potential environmental implications for its degradation .
Q & A
Basic Research Questions
Q. How can the purity of Diclofenac isopropyl ester be determined in laboratory settings?
-
Methodological Answer : High-performance liquid chromatography (HPLC) is recommended, using a mobile phase of pH 2.5 phosphate buffer and a C18 column. Compare peak responses of the test solution to standard preparations containing Diclofenac-related compounds (e.g., USP Diclofenac Related Compound A). Quantify impurities using the formula:
where = concentration of impurity in the standard, = Diclofenac potassium quantity, and = peak response ratios .
Q. What experimental protocols are suitable for synthesizing this compound at the laboratory scale?
- Methodological Answer : Optimize esterification using a two-step process: (1) Activate Diclofenac’s carboxylic acid group with thionyl chloride, (2) React with isopropyl alcohol under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization in non-polar solvents. Characterize intermediates via FTIR for ester bond confirmation (C=O stretch at \sim1740 cm⁻¹) .
Q. How can the crystal structure of this compound be resolved to understand its molecular packing?
- Methodological Answer : Perform single-crystal X-ray diffraction (XRD) using MoKα radiation (λ = 0.71073 Å) at 233 K. Refine structures with SHELXL97 software, applying full-matrix least-squares methods. Analyze hydrogen bonding (e.g., O–H⋯N interactions) and torsion angles (e.g., C–C(NH₂)–C(O)–O) to determine packing efficiency. Report R-factors () and displacement parameters .
Advanced Research Questions
Q. What strategies resolve contradictions in bioavailability data between in vitro and in vivo models?
- Methodological Answer : Conduct parallel studies using (a) in vitro Caco-2 cell permeability assays and (b) in vivo pharmacokinetic trials in rodents. Standardize dosing (e.g., 50 mg/kg) and sampling intervals (0–24 hrs). Calculate bioavailability via AUC (Area Under Curve) comparisons and normalize using reference standards like HMBi. Address interspecies variability by cross-referencing rumen absorption models .
Q. How does the solvent system (e.g., DMSO vs. DMF) influence the stability of this compound in cell-based assays?
- Methodological Answer : Prepare stock solutions in DMSO or DMF (≥20 mg/mL) and dilute in cell culture media to ≤0.1% solvent concentration. Monitor stability via LC-MS over 24–72 hrs at 37°C. Assess degradation products (e.g., hydrolyzed Diclofenac) and adjust storage conditions (N₂ atmosphere, −20°C) to minimize ester bond cleavage .
Q. What computational and experimental approaches validate this compound’s selectivity for cyclooxygenase (COX) isoforms?
- Methodological Answer : Combine (1) Molecular docking (e.g., AutoDock Vina) to predict binding affinities for COX-1 vs. COX-2 active sites and (2) Enzymatic inhibition assays using purified COX isoforms. Measure IC₅₀ values with colorimetric substrates (e.g., prostaglandin H₂). Resolve discrepancies by correlating docking scores () with kinetic data .
Q. How can conflicting data on the ester’s photodegradation kinetics be reconciled across studies?
- Methodological Answer : Standardize light-exposure conditions (e.g., 365 nm UV lamp, 1.5 mW/cm² intensity) and quantify degradation via HPLC-UV. Apply the Arrhenius equation to model temperature-dependent degradation rates. Validate using controlled stability chambers (ICH Q1B guidelines) and report (time to 90% potency retention) with 95% confidence intervals .
Q. Data Analysis and Presentation Guidelines
- Statistical Reporting : Use Shapiro-Wilk tests for normality and Welch’s t-test for non-equal variances. Present data as mean ± SEM with effect sizes (Cohen’s d). For crystallographic data, include , , and extinction coefficients in supplementary files .
- Ethical Compliance : Document ethical approvals for biological studies (e.g., animal welfare protocols) and cite institutional review board (IRB) guidelines in methods sections .
Properties
IUPAC Name |
propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHUQACYEOZUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.